molecular formula C13H20N2O B13825932 2-Ethoxy-N-isopropyl-2-phenylacetamidine CAS No. 46499-86-9

2-Ethoxy-N-isopropyl-2-phenylacetamidine

Cat. No.: B13825932
CAS No.: 46499-86-9
M. Wt: 220.31 g/mol
InChI Key: OESWXOBSRAZJQR-UHFFFAOYSA-N
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Description

2-Ethoxy-N-isopropyl-2-phenylacetamidine is an organic compound with the molecular formula C13H20N2O It is known for its unique chemical structure, which includes an ethoxy group, an isopropyl group, and a phenylacetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-isopropyl-2-phenylacetamidine typically involves the reaction of ethyl acetate with isopropylamine and phenylacetonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency. Safety measures are also implemented to handle hazardous materials and by-products generated during the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-isopropyl-2-phenylacetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2-Ethoxy-N-isopropyl-2-phenylacetamidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-isopropyl-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethoxy-N-isopropyl-2-phenylacetamidine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

46499-86-9

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-ethoxy-2-phenyl-N'-propan-2-ylethanimidamide

InChI

InChI=1S/C13H20N2O/c1-4-16-12(13(14)15-10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H2,14,15)

InChI Key

OESWXOBSRAZJQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=NC(C)C)N

Origin of Product

United States

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